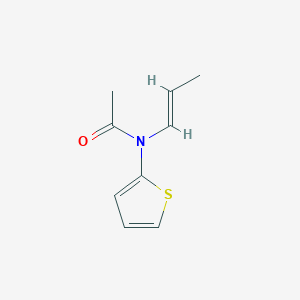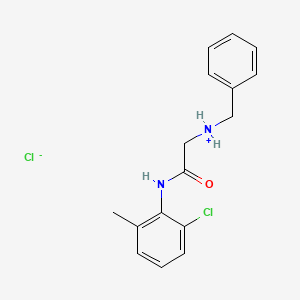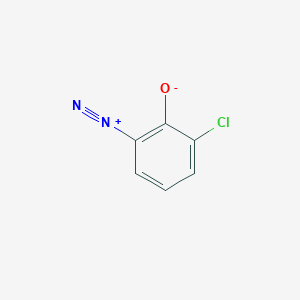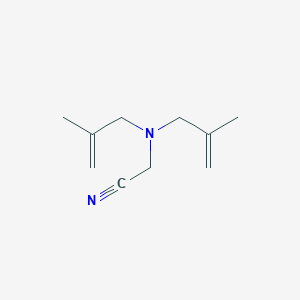
(Bis(2-methyl-2-propenyl)amino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(2-methyl-2-propenyl)amino)acetonitrile is an organic compound with the molecular formula C10H16N2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by bis(2-methyl-2-propenyl)amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-methyl-2-propenyl)amino)acetonitrile typically involves the reaction of acetonitrile with bis(2-methyl-2-propenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also focuses on minimizing waste and optimizing resource utilization.
化学反応の分析
Types of Reactions
(Bis(2-methyl-2-propenyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bis(2-methyl-2-propenyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce amines.
科学的研究の応用
(Bis(2-methyl-2-propenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Bis(2-methyl-2-propenyl)amino)acetonitrile involves its interaction with specific molecular targets. The bis(2-methyl-2-propenyl)amino groups can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the nature of the reacting species.
類似化合物との比較
Similar Compounds
(Bis(2-hydroxyethyl)amino)acetonitrile: Similar in structure but with hydroxyethyl groups instead of methylpropenyl groups.
(Bis(2-chloroethyl)amino)acetonitrile: Contains chloroethyl groups, leading to different reactivity and applications.
Uniqueness
(Bis(2-methyl-2-propenyl)amino)acetonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2-[bis(2-methylprop-2-enyl)amino]acetonitrile |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3 |
InChIキー |
HQOGSDQFTKUNLW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN(CC#N)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


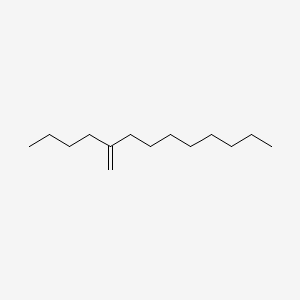
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
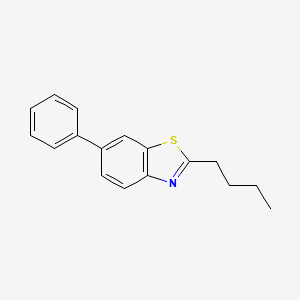

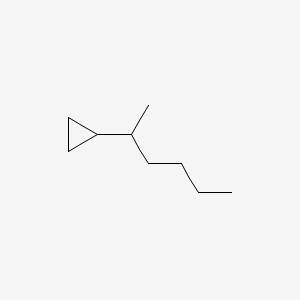
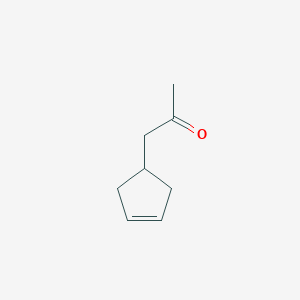
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
